(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Chiral purity Enantiomeric excess Quality control

The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5; molecular formula C₁₇H₂₃NO₄; MW 305.37 g/mol) is a chiral piperidine derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen and a carboxylic acid functionality at the 3‑position, with a phenyl substituent at the 4‑position in a defined cis‑(3S,4R) configuration. It belongs to the broader class of N‑Boc‑4‑phenylpiperidine‑3‑carboxylic acids, which are primarily employed as advanced intermediates in the synthesis of peptidomimetics, small‑molecule enzyme inhibitors, and opioid receptor ligands.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 652971-20-5
Cat. No. B7886391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
CAS652971-20-5
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1
InChIKeyUHRXHCZPUWORFZ-UONOGXRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid: A Stereochemically Defined Chiral Building Block for Drug Discovery


The compound (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5; molecular formula C₁₇H₂₃NO₄; MW 305.37 g/mol) is a chiral piperidine derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen and a carboxylic acid functionality at the 3‑position, with a phenyl substituent at the 4‑position in a defined cis‑(3S,4R) configuration . It belongs to the broader class of N‑Boc‑4‑phenylpiperidine‑3‑carboxylic acids, which are primarily employed as advanced intermediates in the synthesis of peptidomimetics, small‑molecule enzyme inhibitors, and opioid receptor ligands . Because the two chiral centers are fixed in the (3S,4R) arrangement, this single enantiomer offers a structurally precise scaffold for asymmetric synthesis, distinguishing it from racemic or diastereomeric mixtures that are commonly encountered in the same chemical space.

Why Generic Substitution Fails for CAS 652971-20-5: The Critical Role of Absolute Stereochemistry in Pharmacophore Assembly


The 4‑phenylpiperidine‑3‑carboxylic acid scaffold exists as multiple stereoisomers, including the (3R,4R)‑, (3S,4S)‑, and (3R,4S)‑configured variants that are commercially available under distinct CAS numbers . In medicinal chemistry campaigns that target chiral biological receptors—such as beta‑secretase (BACE1), μ‑opioid, or α₁ₐ adrenoceptors—the spatial orientation of the phenyl and carboxyl substituents directly dictates binding affinity, selectivity, and downstream metabolic fate [1]. Substituting one stereoisomer for another without re‑optimizing the synthetic route can lead to a complete loss of target engagement or the emergence of off‑target pharmacology, as exemplified by the μ‑opioid agonist activity observed for certain 4‑phenylpiperidine metabolites but not for others [1]. Consequently, procurement decisions must be based on the precise (3S,4R) configuration rather than on the generic “N‑Boc‑4‑phenylpiperidine‑3‑carboxylic acid” descriptor.

Quantitative Differentiators: How (3S,4R)-Boc-4-phenylpiperidine-3-carboxylic acid Outperforms Its Stereoisomers in Purity, Compatibility, and Application Scope


Enantiomeric Purity: Guaranteed >98% vs. Racemic or Mixed Batches for Alternate Stereoisomers

Certificates of analysis from multiple independent suppliers consistently report a purity of ≥98% for the (3S,4R) enantiomer (CAS 652971-20-5), whereas the racemic cis‑DL mixture (CAS 170838-39-8) is often supplied at only ≥95% purity . The 3‑percentage‑point purity gap corresponds to a 2.5‑fold reduction in the maximum possible isomeric impurity burden (≤2% vs. ≤5%), an advantage that becomes critical in multi‑step synthesis where stereochemical erosion can propagate and amplify downstream.

Chiral purity Enantiomeric excess Quality control

Stereochemical Compatibility: (3S,4R) Configuration Matches the Pharmacophore of Beta‑Secretase Inhibitors

Patents describing (4‑phenyl)piperidin‑3‑yl‑phenylcarboxylate derivatives as BACE1 inhibitors explicitly claim the (3S,4R) absolute configuration for optimal enzymatic inhibition [1]. Although direct IC₅₀ values for the free (3S,4R)‑acid are not disclosed, the structurally related (3S,4R)‑phenylcarboxylate esters from the same patent family achieve nanomolar potency, indicating that the (3S,4R) stereochemistry is a prerequisite for binding to the BACE1 active site. The alternative (3R,4S) enantiomer would present the phenyl ring and carboxylate in a mirror‑image orientation that is incompatible with the enzyme's chiral binding pocket, analogous to structure‑activity relationships observed in other 4‑phenylpiperidine series targeting opioid and adrenergic receptors [2]. This inference is class‑level, as no direct head‑to‑head BACE1 assay comparing all four stereoisomers has been publicly reported.

Beta-secretase BACE1 inhibitor Alzheimer's disease

Protecting Group Orthogonality: Boc Allows Selective Deprotection Without Racemization

The Boc group on the piperidine nitrogen is stable to basic hydrolysis and catalytic hydrogenation conditions commonly used to manipulate the carboxylic acid functionality, whereas Fmoc‑protected analogs (e.g., Fmoc‑cis‑DL‑4‑phenylpiperidine‑3‑carboxylic acid, CAS 1014018‑07‑5) require piperidine‑mediated deprotection that can inadvertently cleave base‑sensitive esters elsewhere in the molecule . In the acid‑labile Boc cleavage step (e.g., TFA/CH₂Cl₂), the (3S,4R) stereochemistry is retained, as demonstrated by optical rotation consistency before and after deprotection in analogous N‑Boc‑piperidine systems [1]. Quantitative comparison: Boc removal proceeds quantitatively (>99% conversion) within 1–2 hours at room temperature, while Fmoc removal requires 20% piperidine in DMF and may be incompatible with sensitive substrates.

Protecting group strategy Solid-phase peptide synthesis Orthogonal chemistry

Pre‑validated Use as an Intermediate in Opioid Receptor Ligand Synthesis

Multiple independent sources identify 1‑(tert‑butoxycarbonyl)‑4‑phenylpiperidine‑3‑carboxylic acid as a key intermediate in the synthesis of opioid receptor ligands . The (3S,4R) stereochemistry is critical because the relative spatial arrangement of the phenyl and carboxyl moieties mirrors that of the active metabolites of meperidine‑class analgesics, where the 4‑phenylpiperidine scaffold is a privileged structure [1]. Substituting the (3R,4S) or trans isomers would invert or alter the three‑dimensional orientation of the pharmacophoric elements, potentially reducing μ‑opioid affinity from low‑micromolar to >30 μM, as observed in closely related 4‑phenylpiperidine series [2].

Opioid receptor Analgesic Medicinal chemistry

Highest-Value Application Scenarios for (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid


Asymmetric Synthesis of BACE1 Inhibitors for Alzheimer's Disease

The (3S,4R) configuration directly matches the stereochemical requirement of (4‑phenyl)piperidin‑3‑yl‑phenylcarboxylate BACE1 inhibitors claimed in WO‑2003043987‑A2 [1]. Using this single enantiomer as the starting material eliminates the need for chiral resolution at a late stage, streamlining the synthetic route and improving overall yield. Procurement of the pre‑resolved (3S,4R) acid is therefore recommended for any program targeting beta‑secretase.

Opioid Receptor Ligand Development

As documented by multiple chemical suppliers, this compound serves as a direct intermediate in the preparation of opioid receptor agonists and antagonists . The (3S,4R) stereochemistry aligns with the pharmacophore of meperidine‑class analgesics, enabling rapid derivatization at the carboxylic acid position to explore SAR around μ‑, δ‑, and κ‑opioid receptor subtypes.

Fragment‑Based Drug Discovery (FBDD) Libraries

The Boc‑protected amine and free carboxylic acid provide orthogonal handles for fragment elaboration. The compound's high enantiomeric purity (≥98%) and well‑defined stereochemistry make it suitable for incorporation into fragment libraries where stereochemical integrity is essential for reliable hit validation . The (3S,4R) configuration distinguishes it from racemic cis‑DL mixtures that would confound structure‑activity interpretation.

Peptidomimetic Design Employing a Conformationally Constrained Piperidine Scaffold

The 4‑phenylpiperidine core imposes conformational restriction that mimics a beta‑turn or extended peptide conformation. The (3S,4R) stereochemistry ensures the correct spatial presentation of the carboxylate for amide bond formation with amino acid derivatives, as required in the synthesis of protease‑resistant peptidomimetics . This application benefits directly from the Boc group's orthogonality, allowing selective N‑deprotection after peptide coupling.

Quote Request

Request a Quote for (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.